Cas no 35472-56-1 (Ethyl 2-(methylamino)benzoate)

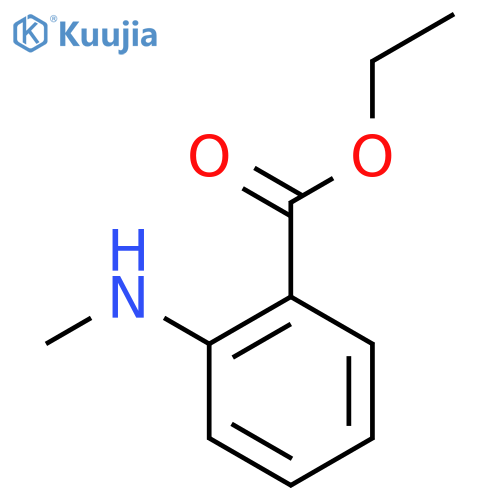

Ethyl 2-(methylamino)benzoate structure

商品名:Ethyl 2-(methylamino)benzoate

CAS番号:35472-56-1

MF:C10H13NO2

メガワット:179.215722799301

MDL:MFCD11174593

CID:920370

Ethyl 2-(methylamino)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(methylamino)benzoate

- ethyl 2-methylaminobenzoate

- benzoic acid, 2-(methylamino)-, ethyl ester

- ethyl N-methylanthranilate

- Ethy N-Methylanthranilate

- HQ8T25BTTC

- WBSWYVBUGLBCOV-UHFFFAOYSA-N

- ethyl methyl anthranilate

- n-methyl-2-carboethoxyaniline

- N-Methylanthranilsaureathylester

- Ethyl 2-(methylamino)benzoate #

- N-methylanthranilic acid ethyl ester

- NSC408328

-

- MDL: MFCD11174593

- インチ: 1S/C10H13NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h4-7,11H,3H2,1-2H3

- InChIKey: WBSWYVBUGLBCOV-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1=C([H])C([H])=C([H])C([H])=C1N([H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 179.09469

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 170

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 38.3

じっけんとくせい

- 密度みつど: 1.1248 (rough estimate)

- ゆうかいてん: 39°C

- ふってん: 311.75°C (rough estimate)

- 屈折率: 1.5710 (estimate)

- PSA: 38.33

- LogP: 1.97800

- FEMA: 4116 | ETHYL N-METHYLANTHRANILATE

Ethyl 2-(methylamino)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70665-0.5g |

ethyl 2-(methylamino)benzoate |

35472-56-1 | 95.0% | 0.5g |

$65.0 | 2025-02-20 | |

| Enamine | EN300-70665-5.0g |

ethyl 2-(methylamino)benzoate |

35472-56-1 | 95.0% | 5.0g |

$269.0 | 2025-02-20 | |

| Enamine | EN300-70665-10.0g |

ethyl 2-(methylamino)benzoate |

35472-56-1 | 95.0% | 10.0g |

$499.0 | 2025-02-20 | |

| Chemenu | CM154674-5g |

Ethyl 2-(methylamino)benzoate |

35472-56-1 | 95% | 5g |

$299 | 2023-01-09 | |

| eNovation Chemicals LLC | D517661-5g |

Ethyl 2-(MethylaMino)benzoate |

35472-56-1 | 97% | 5g |

$940 | 2024-05-24 | |

| Fluorochem | 079285-1g |

Ethyl 2-(methylamino)benzoate |

35472-56-1 | 95% | 1g |

£71.00 | 2022-03-01 | |

| Enamine | EN300-70665-0.05g |

ethyl 2-(methylamino)benzoate |

35472-56-1 | 95.0% | 0.05g |

$20.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D517661-1g |

Ethyl 2-(MethylaMino)benzoate |

35472-56-1 | 97% | 1g |

$345 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VM140-1g |

Ethyl 2-(methylamino)benzoate |

35472-56-1 | 95+% | 1g |

699.0CNY | 2021-07-14 | |

| A2B Chem LLC | AF83970-1g |

Ethyl 2-(methylamino)benzoate |

35472-56-1 | 95% | 1g |

$74.00 | 2024-04-20 |

Ethyl 2-(methylamino)benzoate 関連文献

-

1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547

35472-56-1 (Ethyl 2-(methylamino)benzoate) 関連製品

- 65505-24-0(Isobutyl 2-(methylamino)benzoate)

- 55426-74-9(Ethyl 2-(dimethylamino)benzoate)

- 85-91-6(Methyl N-methylanthranilate)

- 10072-05-6(Methyl 2-(dimethylamino)benzoate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35472-56-1)Ethyl 2-(methylamino)benzoate

清らかである:99%

はかる:5g

価格 ($):285.0